molecular formula C20H26NO3+ B1674216 Lachesine CAS No. 15209-00-4

Lachesine

Cat. No.: B1674216
CAS No.: 15209-00-4
M. Wt: 328.4 g/mol
InChI Key: XRJIGJFEKPXBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Lachesine involves several steps, typically starting with the appropriate precursors and reagents. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure of this compound through a series of condensation and cyclization reactions.

    Introduction of Functional Groups:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Lachesine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups such as the chlorine atom can be replaced with other groups using nucleophilic or electrophilic reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lachesine has a wide range of scientific research applications, including:

Mechanism of Action

Lachesine exerts its effects by binding to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, this compound activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological responses, depending on the specific subtype of muscarinic receptor involved. The molecular targets and pathways involved in this compound’s mechanism of action include the activation of phospholipase C, the release of intracellular calcium, and the modulation of cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Lachesine can be compared with other muscarinic receptor agonists, such as:

    Pilocarpine: Pilocarpine is another muscarinic receptor agonist used in the treatment of glaucoma and dry mouth. Unlike this compound, Pilocarpine is a natural alkaloid derived from plants.

    Bethanechol: Bethanechol is a synthetic muscarinic receptor agonist used to treat urinary retention. It has a different chemical structure compared to this compound but shares similar pharmacological effects.

    Carbachol: Carbachol is a synthetic compound that acts as both a muscarinic and nicotinic receptor agonist. It is used in ophthalmology to induce miosis during surgery.

Its ability to selectively activate muscarinic receptors makes it a valuable tool for research and therapeutic purposes .

Properties

CAS No.

15209-00-4

Molecular Formula

C20H26NO3+

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium

InChI

InChI=1S/C20H26NO3/c1-4-21(2,3)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,4,15-16H2,1-3H3/q+1

InChI Key

XRJIGJFEKPXBTD-UHFFFAOYSA-N

SMILES

CC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Appearance

Solid powder

melting_point

213.0 °C

Key on ui other cas no.

15209-00-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1164-38-1 (chloride)
55019-65-3 (bromide)
1164-38-1 (chloride salt/solvate)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lachesin
lachesine
lachesine bromide
lachesine chloride
lachesine iodide
N-ethyl-N,N-dimethyl-2-(benziloyloxy)ethylammonium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lachesine
Reactant of Route 2
Reactant of Route 2
Lachesine
Reactant of Route 3
Reactant of Route 3
Lachesine
Reactant of Route 4
Reactant of Route 4
Lachesine
Reactant of Route 5
Reactant of Route 5
Lachesine
Reactant of Route 6
Reactant of Route 6
Lachesine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.